2-(1,3-benzodioxol-5-yl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(1,3-benzodioxol-5-yl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzodioxolyl group: This step may involve coupling reactions using reagents like palladium catalysts.
Addition of the fluoro-methoxybenzyl group: This can be done through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and continuous flow systems.
Purification techniques: Employing methods like crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one
- 2-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
2-(1,3-benzodioxol-5-yl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the presence of the fluoro-methoxybenzyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H16FN3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C21H16FN3O4/c1-27-18-4-2-13(8-15(18)22)11-24-6-7-25-17(21(24)26)10-16(23-25)14-3-5-19-20(9-14)29-12-28-19/h2-10H,11-12H2,1H3 |
InChI Key |
GTFLORJFQKUKRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)F |
Origin of Product |
United States |
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